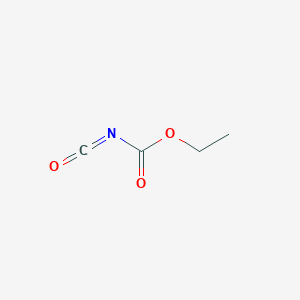
3-(4-Aminophenyl)-1,3-oxazolidin-2-one
Overview
Description
3-(4-Aminophenyl)-1,3-oxazolidin-2-one (APO) is an important organic compound that has been used in a wide range of scientific and industrial applications. In particular, APO has been used in the synthesis of various drugs, as a stabilizing agent in the production of polymers, and as a catalyst in the production of polymers. It has also been used in the synthesis of polymers and in the development of new materials. In addition, APO has been studied for its potential use in the treatment of various diseases, including cancer.
Scientific Research Applications
Synthesis and Chemistry
The 1,3-oxazolidin-2-one nucleus, including compounds like 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, is a significant heterocycle framework in synthetic organic chemistry. Its popularity stems from its use as a chiral auxiliary in asymmetric synthesis, as well as its role as protective groups for the 1,2-aminoalcohol system. The oxazolidinone ring is uncommon in natural product chemistry but has seen extensive application in synthetic organic chemistry since the early 1980s (Zappia et al., 2007).
Biomedical Research
In the field of biomedical research, oxazolidinones and their derivatives, including 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, are widely used due to their bioactive scaffolds in numerous natural products. Their structural importance has prompted the development of various methods for the synthesis of these heterocyclic rings, contributing significantly to the medicinal chemistry field (Kim et al., 2011).
Enzymatic Synthesis
Enzymatic synthesis studies involving oxazolidin-2-one have revealed its multifunctional nature, possessing diverse biological and pharmacological activities. These studies have contributed to understanding the reaction mechanisms and kinetic modeling of oxazolidinone synthesis, providing insights into its potential applications in pharmaceuticals (Yadav & Pawar, 2014).
Structural Analysis and Crystallography
The structural analysis of oxazolidinone derivatives, including 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, has been an area of focus in crystallography. These studies have provided valuable insights into the bond distances and stability of these compounds, contributing to the understanding of their chemical properties and potential applications (Bertolasi et al., 1990).
properties
IUPAC Name |
3-(4-aminophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWSJXZZUOJRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1,3-oxazolidin-2-one | |
CAS RN |
22036-26-6 | |
| Record name | 3-(4-aminophenyl)-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)





